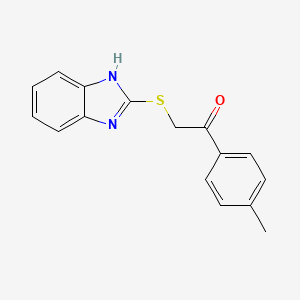
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone
Overview
Description
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as GW0742, is a synthetic compound that belongs to a class of chemicals called PPARδ agonists. It was first synthesized in 2002 by GlaxoSmithKline as a potential drug candidate for the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. GW0742 has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.
Mechanism of Action
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone acts as a potent and selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, leading to improved metabolic function. In addition, PPARδ activation has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical models of disease. It has been shown to improve lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis. It also improves glucose homeostasis by increasing glucose uptake and insulin sensitivity. In addition, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also has neuroprotective and cardioprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has several advantages for laboratory experiments. It is a highly selective PPARδ agonist, which allows for specific modulation of PPARδ activity. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as well. It is a synthetic compound that requires specialized expertise for synthesis and handling. It also has potential off-target effects, which need to be carefully evaluated.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the potential therapeutic applications of this compound in metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of interest is the potential anti-inflammatory, neuroprotective, and cardioprotective effects of this compound in various disease models. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Scientific Research Applications
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and insulin sensitivity in preclinical models of metabolic disorders. In addition, this compound has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects in animal models of disease.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-18(15-5-3-4-6-16(15)19-12)17(20)11-22-14-9-7-13(21-2)8-10-14/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUSMDPAHTOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)

![[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3821682.png)
![3-(2-methylphenyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-3-ol](/img/structure/B3821690.png)
![N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)](/img/structure/B3821693.png)

![3-(4-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3821701.png)
![benzyl (4-oxo-4-[4-(2-quinolinyl)-1-piperazinyl]-1-{[4-(2-quinolinyl)-1-piperazinyl]carbonyl}butyl)carbamate](/img/structure/B3821714.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(1H-indol-3-yl)ethanone](/img/structure/B3821718.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3821722.png)

